N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their incorporation into the piperidine ring. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow chemistry could enhance efficiency and scalability, allowing for the production of large quantities while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The furan and thiophene rings play crucial roles in these interactions due to their electronic properties, which facilitate binding to target sites.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]piperidine: Lacks the thiophene ring and ethanediamide linkage.
N-[(thiophen-2-yl)methyl]piperidine: Lacks the furan ring and ethanediamide linkage.
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide: Lacks the thiophene ring.
Uniqueness
N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and potential biological activities
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(18(23)20-12-16-4-2-10-25-16)19-11-14-5-7-21(8-6-14)13-15-3-1-9-24-15/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCLTLIPGWARMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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